molecular formula C5H12N2OS*HCl B555339 L-Methioninamide hydrochloride CAS No. 16120-92-6

L-Methioninamide hydrochloride

Cat. No. B555339
CAS RN: 16120-92-6
M. Wt: 148,24*36,45 g/mole
InChI Key: PWCBMJHINDTXGV-WCCKRBBISA-N
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Description

L-Methioninamide hydrochloride is a Methionine analogue . It is a potent inhibitor of methionyl-tRNA synthetase and reduces the toxicity of CDDP .


Molecular Structure Analysis

The empirical formula of L-Methioninamide hydrochloride is C5H12N2OS · HCl . Its molecular weight is 184.69 . The SMILES string representation is Cl.CSCCC@HC(N)=O .


Physical And Chemical Properties Analysis

L-Methioninamide hydrochloride is a solid substance . It should be stored under inert gas . It is air sensitive and hygroscopic .

Scientific Research Applications

  • Corrosion Inhibition : L-Methionine has been studied for its performance as a green corrosion inhibitor under hydrodynamic conditions, indicating its potential in protecting metals like mild steel in acidic environments (Ashassi-Sorkhabi & Asghari, 2008).

  • Chemical Synthesis and Resolution : It has been used in the synthesis of optically active homocysteine from methionine, showcasing its role in chemical transformations and synthesis processes (Shiraiwa, Nakagawa, & Kanemoto, 2000).

  • Enzymatic Production : L-Methioninamide hydrochloride is involved in enzymatic processes, such as the continuous production of N-acetyl-L-methionine, suggesting its importance in biochemical and pharmaceutical applications (Nishida, Nabe, Yamada, & Chibata, 1984).

  • Crystal Growth and Resolution : Research has focused on the crystal growth rates and optical resolution of DL-methionine hydrochloride by preferential crystallization, which is crucial for purifying specific enantiomers for pharmaceutical applications (Srimahaprom & Flood, 2013).

  • Methionine Production for Market Supply : Studies have critically reviewed methionine production methods, especially fermentation processes, highlighting its applications in feed, food, pharmacy, and medicine (Willke, 2014).

  • Radioactive Tracing in Medical Diagnostics : The compound has been used in the production of L-[Methyl-(11C)]-methionine, a radiotracer for PET diagnostics of brain tumors, emphasizing its application in advanced medical imaging techniques (Gomzina & Kuznetsova, 2011).

  • Protein Interactions and Biochemistry : The interaction of L-methionine molecules with proteins like α-chymotrypsin has been studied using spectroscopic and computational methods, contributing to the understanding of protein-small molecule interactions in biochemistry and drug development (Asgharzadeh, Shareghi, & Farhadian, 2019).

  • Medical Applications and Disease Treatment : L-Methionine has been explored for its protective role against oxidative stress and mitochondrial dysfunction in Parkinson's disease models, suggesting its therapeutic potential in neurodegenerative diseases (Catanesi et al., 2021).

Mechanism of Action

Safety and Hazards

L-Methioninamide hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCBMJHINDTXGV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594863
Record name L-Methioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methioninamide hydrochloride

CAS RN

16120-92-6
Record name L-Methioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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